2-Bromo-4-cyclohexylphenol
Description
Significance in Organic Synthesis and Materials Science Research
2-Bromo-4-cyclohexylphenol, as a brominated aromatic compound, holds potential as a valuable intermediate in organic chemistry. Aryl bromides are crucial building blocks in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, and advanced materials. nih.govacs.org Their utility is largely derived from their function as precursors in numerous synthetic transformations, most notably in transition metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, Stille, and Sonogashira reactions. nih.govacs.org
The synthesis of this compound has been documented in the context of developing milder and more efficient bromination methods. For instance, a visible-light photoredox bromination of 4-cyclohexylphenol (B75765) using N-bromosuccinimide (NBS) and an organic dye catalyst, erythrosine B, yielded this compound in high yield. nih.gov This highlights its role in academic research aimed at creating more sustainable chemical processes.
In the realm of materials science, related phenolic compounds are key to developing new materials. The parent compound, 4-cyclohexylphenol, is an intermediate in the production of UV absorbers and antioxidants. lookchem.com Furthermore, derivatives of 4-cyclohexylphenol have been used to synthesize octa-substituted phthalocyanines, complex molecules studied for their potential use in nanomaterials. researchgate.net The presence of the reactive bromine atom on this compound suggests its potential as a monomer or intermediate for creating specialized polymers and other advanced materials.
Historical Development and Academic Relevance of Brominated Phenolic Compounds
The study of brominated phenolic compounds has a rich history, driven by both their natural occurrence and industrial applications. Many simple brominated phenols are naturally produced by marine organisms, such as algae and acorn worms, and are responsible for the characteristic "sea-like" taste of some seafood. nih.govinchem.orgresearchgate.net Research into these natural products dates back decades, with compounds like polybrominated diphenyl ethers (PBDEs) first being isolated from marine sponges in 1981. mdpi.com
Industrially, brominated phenols are significant, particularly as brominated flame retardants (BFRs). oup.com Compounds like 2,4,6-tribromophenol (B41969) have been produced in high volumes for use as flame retardants and wood preservatives. inchem.orgresearchgate.net This widespread use has led to academic interest in their environmental distribution, bioaccumulation, and potential as environmental contaminants. oup.compsu.edu Research has shown that brominated phenols can form in the environment through processes like the oxidation of phenol (B47542) in the presence of bromide ions catalyzed by natural manganese oxides. nih.gov The academic relevance of this class of compounds is thus multifaceted, spanning natural product chemistry, synthetic methodology, and environmental science. nih.govoup.comrsc.org
Structural Framework and Nomenclature Conventions for this compound
The chemical identity of this compound is precisely defined by its structural framework and systematic nomenclature. The molecule is built upon a central phenol core—a benzene (B151609) ring bonded to a hydroxyl (-OH) group.
Following the International Union of Pure and Applied Chemistry (IUPAC) conventions, the carbon atom attached to the hydroxyl group is designated as position 1. The ring is then numbered to give the substituents the lowest possible locants. In this case, a bromine atom (-Br) is attached at position 2, and a cyclohexyl group (-C₆H₁₁) is at position 4. This arrangement leads to the unambiguous IUPAC name: This compound . sigmaaldrich.comnist.gov
The compound is also identified by several standard chemical identifiers, which are crucial for database searches and regulatory purposes.
| Identifier Type | Value |
| CAS Registry Number | 15460-06-7 sigmaaldrich.comnist.gov |
| Molecular Formula | C₁₂H₁₅BrO sigmaaldrich.comnist.gov |
| Molecular Weight | 255.15 g/mol sigmaaldrich.comnist.gov |
| InChI | 1S/C12H15BrO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h6-9,14H,1-5H2 sigmaaldrich.comnist.gov |
| InChIKey | DSYPBKQKCSJRHB-UHFFFAOYSA-N sigmaaldrich.comnist.gov |
A study on the photoredox bromination of 4-cyclohexylphenol reported the resulting this compound as a white solid with a melting point of 30–32 °C. nih.gov
| Property | Value |
| Physical Form | White Solid nih.gov |
| Melting Point | 30–32 °C nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-cyclohexylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h6-9,14H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYPBKQKCSJRHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=C(C=C2)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333891 | |
| Record name | 2-bromo-4-cyclohexylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15460-06-7 | |
| Record name | 2-bromo-4-cyclohexylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for the Preparation of 2 Bromo 4 Cyclohexylphenol
Direct Halogenation Approaches to Phenol (B47542) Derivatives
Direct halogenation represents a fundamental and widely employed method for the synthesis of halogenated phenols. This approach relies on the reaction of a phenol with a halogenating agent, often in the presence of a catalyst, to introduce a halogen atom onto the aromatic ring.
The hydroxyl group of a phenol is a potent activating group in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions. The bromination of phenols typically proceeds through a two-step electrophilic aromatic substitution mechanism. libretexts.org In the initial step, the electrophile (Br+) forms a sigma-bond with the electron-rich benzene (B151609) ring, resulting in a positively charged intermediate known as an arenium ion or sigma complex. libretexts.org This carbocation intermediate is stabilized by resonance, with the positive charge delocalized across the ring and onto the oxygen atom of the hydroxyl group. wvu.edu In the subsequent fast step, a proton is abstracted from the arenium ion, restoring the aromaticity of the ring and yielding the brominated phenol. libretexts.org
Due to the high reactivity of phenols, their bromination can be challenging to control, often leading to the formation of di- or tri-brominated products. libretexts.org For instance, the reaction of phenol with bromine water readily produces 2,4,6-tribromophenol (B41969). wvu.edu
Controlling the regioselectivity of phenol bromination to favor the formation of a specific isomer, such as 2-bromo-4-cyclohexylphenol, is a key synthetic challenge. The inherent directing effect of the hydroxyl group favors substitution at the ortho and para positions. When the para position is already occupied, as in the case of 4-cyclohexylphenol (B75765), bromination is directed to the ortho positions.
Several strategies have been developed to enhance regioselectivity. The choice of solvent and brominating agent plays a crucial role. For example, using a non-polar solvent can sometimes temper the reactivity and improve selectivity. youtube.com Furthermore, employing milder brominating agents than molecular bromine, such as N-bromosuccinimide (NBS), can provide better control over the reaction. beilstein-journals.org In some cases, catalyst systems, such as those involving zeolites or Lewis acids, can be used to influence the regiochemical outcome of the bromination. scientificupdate.comcardiff.ac.uk For instance, a method using KBr and ZnAl–BrO3−–layered double hydroxides has been shown to be highly regioselective for the monobromination of phenols, favoring the para position, and the ortho position if the para site is blocked. mdpi.com
Visible-Light Photoredox Catalysis (VLPC) in Bromination of Arene and Phenol Substrates
Visible-light photoredox catalysis has emerged as a powerful and mild methodology for a variety of organic transformations, including the bromination of arenes and phenols. nih.govbeilstein-journals.orgnih.gov This technique utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer processes to generate reactive intermediates.
The formation of a carbon-bromine (C-Br) bond via visible-light photoredox catalysis often involves the in situ generation of a bromine source or the activation of a brominating agent. nih.govacs.org A common approach involves the use of a photocatalyst, such as a ruthenium(II) bipyridyl complex (e.g., Ru(bpy)3Cl2), in combination with a bromine source like carbon tetrabromide (CBr4) or an N-halo reagent like N-bromosuccinimide (NBS). nih.govnih.gov
In a typical system for the bromination of phenols, the photocatalyst, upon excitation by visible light, can oxidize a bromide source. nih.govnih.govresearchgate.net For example, a Ru(II) complex excited by blue LEDs can be oxidized to a potent Ru(III) species. This Ru(III) complex is a strong oxidant capable of oxidizing bromide ions (Br-) to generate bromine in situ. nih.gov This method avoids the direct use of hazardous molecular bromine. nih.gov
Another strategy involves the activation of N-bromosuccinimide (NBS) using an organic dye photocatalyst like erythrosine B. nih.govacs.orgresearchgate.net The photoexcited dye can oxidize NBS, increasing the electrophilicity of the bromine atom and facilitating the electrophilic aromatic bromination of arenes. nih.gov This photocatalytic approach can lead to significantly reduced reaction times and can prevent side reactions often associated with light-promoted radical bromination. nih.gov
The efficiency and selectivity of photoredox-catalyzed bromination are highly dependent on the optimization of various reaction parameters. Key factors that are typically screened include the choice of photocatalyst, solvent, light source, and any additives.
Table 1: Optimization of Reaction Conditions for Photocatalytic Bromination
| Parameter | Variation | Effect on Reaction |
|---|---|---|
| Photocatalyst | Different ruthenium complexes or organic dyes | Can significantly impact yield and reaction rate. uni-regensburg.de |
| Solvent | Acetonitrile, DMF, etc. | Influences solubility and reaction efficiency. researchgate.netnih.gov |
| Light Source | Wavelength (e.g., blue, green, red LEDs) | The absorption maximum of the photocatalyst should match the emission of the light source for optimal efficiency. acs.org |
| Additives | Bases, salts, or co-catalysts | Can enhance reaction rates and yields. nih.gov |
| Reactant Concentration | Molarity of substrates and catalyst | Can affect reaction kinetics and catalyst deactivation. researchgate.net |
This table is a generalized representation of optimization studies in photoredox catalysis and is not specific to the synthesis of this compound.
Catalyst design is also a critical aspect. For instance, modifying the ligands on a metal-based photocatalyst can tune its redox potentials and photophysical properties. uni-regensburg.de Similarly, the selection of an appropriate organic dye with suitable redox potentials is crucial for the desired electron transfer process. nih.gov
The mechanism of visible-light photoredox-catalyzed bromination can proceed through different pathways depending on the specific system. Two primary quenching cycles are generally considered: oxidative quenching and reductive quenching.
In an oxidative quenching cycle , the excited photocatalyst is oxidized by an electron acceptor. For the bromination of phenols using Ru(bpy)3Cl2 and CBr4, the excited Ru(II)* complex is oxidized by CBr4 to Ru(III), generating a bromide ion (Br-) and a tribromomethyl radical (•CBr3). nih.gov The highly oxidizing Ru(III) species then oxidizes the in-situ generated Br- to produce bromine, which subsequently brominates the phenol substrate. nih.gov
In a reductive quenching cycle , the excited photocatalyst is reduced by an electron donor. A proposed mechanism for the bromination of arenes using erythrosine B and NBS suggests that the excited dye induces the oxidation of NBS to a cationic radical species, thereby increasing the electrophilicity of the bromine atom for the subsequent electrophilic attack on the arene. nih.gov
Mechanistic studies often employ techniques such as cyclic voltammetry, fluorescence quenching experiments, and control reactions to elucidate the operative pathway. nih.gov For example, the absence of a reaction in the dark or without the photocatalyst confirms the essential role of light and the catalyst. nih.gov
Alkylation Reactions Leading to Cyclohexylphenols as Precursors
The formation of 4-cyclohexylphenol is a critical step in the synthesis of this compound. This is typically achieved through the Friedel-Crafts alkylation of phenol with a cyclohexylating agent.
The acid-catalyzed alkylation of phenol with cyclohexene (B86901) or cyclohexanol (B46403) is a widely studied method for producing cyclohexylphenols. youtube.comunive.itresearchgate.netresearchgate.net This reaction typically yields a mixture of products, including ortho-cyclohexylphenol, para-cyclohexylphenol, di-substituted phenols, and cyclohexyl phenyl ether (O-alkylation product). unive.itresearchgate.netresearchgate.net The reaction is generally catalyzed by a variety of acid catalysts, including solid acids like zeolites, clays, and ion-exchange resins, as well as homogeneous acids. youtube.comunive.itresearchgate.net
The choice of catalyst and reaction conditions significantly influences the product distribution. For instance, the use of solid acid catalysts is often preferred due to their ease of separation and potential for regeneration. rsc.org The reaction mechanism involves the formation of a cyclohexyl carbocation from the alkylating agent (cyclohexene or cyclohexanol) in the presence of an acid catalyst. This electrophile then attacks the electron-rich phenol ring. unive.it
The alkylation of phenol with cyclohexene using various acid catalysts can lead to different product selectivities. Below is a table summarizing the findings from different studies.
| Catalyst | Alkylating Agent | Temperature (°C) | Reaction Time (h) | Key Products and Selectivity/Yield | Reference |
|---|---|---|---|---|---|
| Amberlyst 15 | Cyclohexene | 85 | Variable | Ortho/para ratio close to 2. | youtube.com |
| CH3SO3H | Cyclohexene | 85 | Variable | Ortho/para ratio varies from 3 to 5. | youtube.com |
| HY Zeolite | Cyclohexanol | 140-220 | 2-12 | Mainly 4-cyclohexylphenol. 2-/4- product ratio decreases with increasing temperature. | nist.gov |
| Perchloric acid | Cyclohexanol | 140 | 4 | 96% yield of 2-cyclohexyl-4-chlorophenol from p-chlorophenol. | acs.org |
| 12-tungstosilicic acid on hydrous zirconia | Cyclohexene | Not specified | Not specified | High selectivity for 2-cyclohexyl phenol. | researchgate.net |
The alkylation of phenols with cyclohexylating agents raises questions of both regioselectivity (ortho- vs. para-substitution) and stereoselectivity (the spatial arrangement of the cyclohexyl group).
Regioselectivity: The ratio of ortho- to para-cyclohexylphenol is influenced by several factors, including the catalyst, temperature, and the nature of the alkylating agent. youtube.comnist.gov Generally, higher temperatures tend to favor the formation of the thermodynamically more stable para-isomer. nist.gov The nature of the acid catalyst also plays a crucial role; for example, with Amberlyst 15, a constant ortho/para ratio is observed, whereas with methanesulfonic acid, this ratio is variable, suggesting different reaction pathways or intermediates. youtube.com The formation of cyclohexyl phenyl ether as an intermediate can also influence the final product distribution, as it can undergo rearrangement to form C-alkylated products. unive.it
Stereoselectivity: The cyclohexyl group can exist in different conformations, and its attachment to the phenol ring can result in stereoisomers. The synthesis of specific stereoisomers, such as trans-4-cyclohexylphenols, is of interest in various applications. The stereoselective synthesis of trans-flavan-4-ols has been achieved through enzymatic kinetic resolutions, highlighting the potential for biocatalysis in controlling stereochemistry. mdpi.com In the context of cyclohexylphenols, the synthesis of a mixture of four stereoisomers of 4-(4-hydroxyphenyl)cycloheptanemethanol has been reported, which were then separated by preparative HPLC. nih.gov While detailed studies on the stereoselective alkylation to form specific isomers of this compound are not extensively documented in the provided results, the synthesis of trans-isomers of related compounds suggests that stereocontrol is an important consideration. For instance, the bromination of 4-[2-(trans-4-pentylcyclohexyl)ethyl]phenol proceeds to give the corresponding 2-bromo derivative, indicating that the stereochemistry of the cyclohexyl group can be retained during subsequent functionalization. prepchem.com
Functional Group Interconversion and Modification Strategies for this compound Analogues
The synthesis of analogues of this compound can be achieved through various functional group interconversion and modification strategies. These strategies can target the bromine atom, the hydroxyl group, or the cyclohexyl moiety, allowing for the creation of a diverse range of related compounds.
One primary route for synthesizing this compound itself is the direct bromination of 4-cyclohexylphenol. This reaction is an electrophilic aromatic substitution where the hydroxyl group directs the incoming bromine to the ortho and para positions. Since the para position is already occupied by the cyclohexyl group, bromination occurs at one of the ortho positions. The reaction of 4-[2-(trans-4-pentylcyclohexyl)ethyl]phenol with bromine in dichloromethane (B109758) at 0°C yields the corresponding 2-bromo derivative, demonstrating the feasibility of this approach. prepchem.com The use of N-bromosuccinimide (NBS) under visible-light photoredox catalysis with an organic dye like erythrosine B provides a mild and efficient method for the bromination of phenols, and has been used to synthesize this compound with an 89% yield. nih.gov
Further functionalization can be achieved by targeting the bromine atom. Aryl bromides are valuable precursors for a variety of synthetic transformations, including cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira, which would allow for the introduction of new carbon-carbon or carbon-heteroatom bonds at the 2-position. nih.gov
Modifications of the hydroxyl group are also possible. The phenolic hydroxyl can be converted to an ether or an ester. For example, 4-cyclohexylphenol can be reacted with various reagents to form downstream products such as 1-(2-hydroxyethoxy)-4-cyclohexylbenzene and benzoic acid-(4-cyclohexyl-phenyl ester).
The cyclohexyl group itself can also be a point of modification, although this is less common in the context of creating simple analogues. The synthesis of 4-(4-substituted cyclohexyl)phenols, where the substituent is a fluoroalkyl group, has been reported, indicating that modifications to the cyclohexyl ring are synthetically accessible. Current time information in Bangalore, IN.
Finally, the cleavage of ether linkages in substituted bromophenols can be an important transformation. For instance, O-demethylation of aryl methyl ethers containing bromine atoms has been carried out using boron tribromide (BBr3) to yield the corresponding bromophenols. cdnsciencepub.com This type of reaction could be employed in a synthetic route where the hydroxyl group is protected as a methyl ether during other transformations.
Chemical Reactivity and Transformation Pathways of 2 Bromo 4 Cyclohexylphenol
Electrophilic Aromatic Substitution Reactions on the Phenolic Ring
The phenolic ring of 2-Bromo-4-cyclohexylphenol is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of the strongly activating hydroxyl (-OH) group and the weakly activating cyclohexyl group. The hydroxyl group is a powerful ortho-, para-directing substituent, significantly increasing the nucleophilicity of the aromatic ring. The cyclohexyl group is also an ortho-, para-director. Conversely, the bromine atom is a deactivating group but also directs incoming electrophiles to the ortho and para positions.
The directing effects of these substituents determine the regioselectivity of EAS reactions. The positions on the ring are numbered starting from the carbon bearing the hydroxyl group as C1.
C2: Substituted with Bromine.
C3: Meta to -OH, ortho to cyclohexyl, and meta to -Br.
C4: Substituted with Cyclohexyl.
C5: Meta to -OH, ortho to cyclohexyl, and meta to -Br.
C6: Ortho to -OH and meta to -Br.
The powerful activating and directing effect of the hydroxyl group dominates. It strongly activates the ortho (C2, C6) and para (C4) positions. Since the C2 and C4 positions are already substituted, electrophilic attack is predominantly directed to the C6 position. This position is ortho to the strongly activating hydroxyl group and meta to the deactivating bromine atom, making it the most electronically enriched and sterically accessible site for substitution.
Common electrophilic aromatic substitution reactions for this compound would include:
Nitration: Reaction with nitric acid in the presence of a sulfuric acid catalyst would be expected to yield 2-Bromo-4-cyclohexyl-6-nitrophenol.
Halogenation: Further bromination or chlorination would likely occur at the C6 position to give dihalo-substituted phenols.
Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups onto the aromatic ring, which would also be directed to the C6 position.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Electrophile (E+) | Expected Major Product |
|---|---|---|
| Nitration | NO₂⁺ | 2-Bromo-4-cyclohexyl-6-nitrophenol |
| Bromination | Br⁺ | 2,6-Dibromo-4-cyclohexylphenol |
| Friedel-Crafts Acylation | RCO⁺ | (3-Bromo-5-cyclohexyl-2-hydroxyphenyl)(alkyl)methanone |
Palladium-Catalyzed Cross-Coupling Reactions of this compound
The bromine atom on this compound makes it an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds, starting from an aryl halide. The general mechanism for these reactions involves a catalytic cycle consisting of oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination. wikipedia.orgwikipedia.orglibretexts.org
The Suzuki-Miyaura coupling is a versatile method for forming a C-C bond by reacting an organohalide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgyonedalabs.com this compound can be coupled with various aryl, vinyl, or alkyl boronic acids to synthesize more complex biaryl, styrene, or alkyl-aryl structures. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups, including the unprotected hydroxyl group on the phenol (B47542). nih.gov
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of an Aryl Bromide
| Component | Example Reagent/Condition | Purpose |
|---|---|---|
| Aryl Halide | This compound | Electrophilic partner |
| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |
| Palladium Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand | Catalyzes the C-C bond formation |
| Base | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | Activates the organoboron species |
| Solvent | Toluene, Dioxane, or DMF/Water mixtures | Reaction medium |
Other prominent palladium-catalyzed reactions can also be employed to transform this compound:
Heck Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene, creating a new C-C bond. wikipedia.org It is typically carried out in the presence of a palladium catalyst and a base. The reaction offers excellent control over stereoselectivity, usually favoring the trans isomer. organic-chemistry.org
Stille Reaction: The Stille reaction involves the coupling of the aryl bromide with an organotin compound (organostannane). organic-chemistry.orgwikipedia.org A key advantage of this reaction is the stability and functional group tolerance of the organostannane reagents, though their toxicity is a significant drawback. wikipedia.orgyoutube.com
Sonogashira Coupling: This reaction is used to form a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. nrochemistry.comorganic-chemistry.org This method is highly efficient for the synthesis of arylalkynes.
Table 3: Overview of Heck, Stille, and Sonogashira Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalysts | Common Base/Additive |
|---|---|---|---|---|
| Heck | Alkene (e.g., Styrene) | Aryl-Alkene (C-C) | Pd(OAc)₂, Pd/C | Et₃N, K₂CO₃ |
| Stille | Organostannane (e.g., R-SnBu₃) | Aryl-Aryl/Vinyl (C-C) | Pd(PPh₃)₄, Pd₂(dba)₃ | LiCl, CuI (additive) |
| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | Aryl-Alkyne (C-C) | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ with CuI | Et₃N, Diisopropylamine |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction is a powerful tool for synthesizing aryl amines, which are prevalent in pharmaceuticals and other functional materials. This compound can be coupled with a wide range of primary and secondary amines using a palladium catalyst, a suitable phosphine ligand, and a strong base. This method overcomes many limitations of traditional methods for C-N bond formation, such as nucleophilic aromatic substitution. wikipedia.orgacsgcipr.org
Table 4: Typical Reaction Components for Buchwald-Hartwig Amination
| Component | Example Reagent/Condition | Function |
|---|---|---|
| Aryl Halide | This compound | Electrophilic partner |
| Amine | Primary or secondary amines (e.g., Aniline, Morpholine) | Nitrogen source (nucleophile) |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos) | Stabilizes the catalyst and facilitates the reaction cycle |
| Base | NaOt-Bu, K₃PO₄ | Deprotonates the amine in the catalytic cycle |
| Solvent | Toluene, Dioxane | Reaction medium |
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group in this compound is acidic and can undergo a variety of reactions typical for phenols.
O-Alkylation: The hydroxyl group can be converted into an ether through O-alkylation. A common method is the Williamson ether synthesis, where the phenol is first deprotonated with a base (like sodium hydride or potassium carbonate) to form the more nucleophilic phenoxide ion. This ion then reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 reaction to form the corresponding ether.
O-Acylation: Esterification of the phenolic hydroxyl group can be achieved through O-acylation. This is typically done by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (such as pyridine (B92270) or triethylamine). The base neutralizes the acidic byproduct (HCl or a carboxylic acid) and catalyzes the reaction. This transformation yields a phenyl ester, which can serve as a protecting group for the hydroxyl functionality.
Table 5: Common Transformations of the Phenolic Hydroxyl Group
| Reaction Type | Reagents | Product Type |
|---|---|---|
| O-Alkylation (Williamson Ether Synthesis) | 1. Base (e.g., K₂CO₃, NaH) 2. Alkyl Halide (e.g., CH₃I) | Aryl Ether |
| O-Acylation | Acyl Chloride (e.g., Acetyl chloride) or Acid Anhydride, Base (e.g., Pyridine) | Aryl Ester |
Etherification and Esterification Reactions
The presence of the hydroxyl group on the aromatic ring makes this compound amenable to classic etherification and esterification reactions, which are fundamental transformations for the protection of the hydroxyl group or for the synthesis of more complex derivatives.
Etherification: The conversion of this compound to its corresponding ether derivatives can be readily achieved through the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group by a suitable base, such as sodium hydride or a strong alkali, to form a phenoxide ion. This nucleophilic phenoxide then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an alkyl halide to yield the desired ether. wikipedia.orgmasterorganicchemistry.com The general scheme for this reaction is presented below:
Step 1: Deprotonation: this compound + Base → 2-bromo-4-cyclohexylphenoxide
Step 2: Nucleophilic Attack: 2-bromo-4-cyclohexylphenoxide + Alkyl Halide → 2-bromo-4-cyclohexylphenyl ether + Halide Salt
The efficiency of the Williamson ether synthesis is influenced by the nature of the alkyl halide, with primary alkyl halides being the most effective substrates to avoid competing elimination reactions. masterorganicchemistry.com
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Alkyl Halide | 2-Bromo-4-cyclohexylphenyl ether | Williamson Ether Synthesis |
Esterification: The synthesis of esters from this compound can be accomplished through several established methods. A common approach is the reaction of the phenol with a carboxylic acid or its derivative, such as an acid chloride or anhydride, often in the presence of a catalyst. For instance, reaction with an acyl chloride in the presence of a base like pyridine proceeds readily to form the corresponding ester. Alternatively, Fischer-Speier esterification, involving the reaction with a carboxylic acid under acidic catalysis, can be employed, though this method is more common for alcohols. organic-chemistry.org Biocatalytic methods using lipases have also emerged as a green alternative for the esterification of phenolic compounds. mdpi.com
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Acyl Chloride | 2-Bromo-4-cyclohexylphenyl ester | Acylation |
| This compound | Carboxylic Anhydride | 2-Bromo-4-cyclohexylphenyl ester | Acylation |
| This compound | Carboxylic Acid | 2-Bromo-4-cyclohexylphenyl ester | Fischer-Speier Esterification |
Oxidation Pathways of the Phenol Moiety
The phenol moiety of this compound is susceptible to oxidation, which can lead to the formation of various products depending on the oxidant and reaction conditions. The general pathway for phenol oxidation often involves an initial hydroxylation of the aromatic ring to form a dihydroxy intermediate, such as a catechol or hydroquinone (B1673460) derivative. This intermediate is then further oxidized to a quinone.
In the case of this compound, the para position is blocked by the cyclohexyl group. Oxidation is therefore likely to proceed through the formation of a phenoxy radical, which can then undergo further reactions. The oxidation of substituted phenols can lead to the formation of quinone-type structures. For phenols where the para position is substituted, the formation of crystalline quinones has been noted. The oxidation of 2,4-disubstituted phenols with peroxy radicals has been shown to result in various coupling products. researchgate.netresearchgate.net
| Starting Material | Oxidizing Agent | Potential Products |
| This compound | Peroxy Radicals | Quinones, Coupled Dimers |
| This compound | Other Oxidants | Hydroxylated derivatives, Quinones |
Transformations and Derivatizations of the Cyclohexyl Moiety
The cyclohexyl group of this compound can also undergo chemical transformations, although these reactions are generally less facile than those involving the phenol moiety. One potential transformation is the dehydrogenation of the cyclohexyl ring to form a phenyl group, which would convert this compound into a biphenyl (B1667301) derivative. This aromatization typically requires a catalyst, such as palladium on carbon, and high temperatures.
Another possibility is the oxidation of the cyclohexyl ring itself. The oxidation of a C-H bond on the cyclohexyl ring could lead to the formation of a cyclohexanol (B46403) or cyclohexanone (B45756) derivative. For instance, the oxidation of cyclohexanol can yield various hydroxycyclohexyl hydroperoxides. organic-chemistry.org
| Starting Material | Reagents | Product | Reaction Type |
| This compound | Dehydrogenation Catalyst (e.g., Pd/C) | 2-Bromo-4-phenylphenol | Aromatization |
| This compound | Oxidizing Agent | Oxidized cyclohexyl derivatives | Oxidation |
Investigation of Mechanistic Pathways for Chemical Transformations
The mechanistic pathways for the transformations of this compound are generally understood through the established principles of organic chemistry.
The Williamson ether synthesis proceeds via a classic SN2 mechanism, where the phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide in a concerted step. wikipedia.org
Esterification with acyl chlorides or anhydrides typically involves a nucleophilic acyl substitution mechanism. The phenolic oxygen attacks the carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to form the ester and a leaving group.
The oxidation of the phenol moiety is often initiated by the formation of a phenoxy radical through a single-electron transfer process. The subsequent fate of this radical depends on the reaction conditions and the presence of other reactive species.
The synthesis of this compound itself, through the bromination of 4-cyclohexylphenol (B75765), has been proposed to proceed via a visible-light photoredox pathway when using N-bromosuccinimide (NBS) and a photocatalyst like erythrosine B. nih.govacs.org In this mechanism, the photoexcited catalyst activates the NBS, increasing the electrophilicity of the bromine atom, which then undergoes electrophilic aromatic substitution on the electron-rich phenol ring. nih.govacs.org
| Reaction | Proposed Mechanism | Key Intermediates |
| Etherification (Williamson) | SN2 | Phenoxide ion |
| Esterification (with Acyl Chloride) | Nucleophilic Acyl Substitution | Tetrahedral intermediate |
| Phenol Oxidation | Radical mechanism | Phenoxy radical |
| Bromination of 4-cyclohexylphenol | Photoredox Catalysis | Cationic radical species of NBS |
Advanced Spectroscopic and Analytical Characterization of 2 Bromo 4 Cyclohexylphenol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Bromo-4-cyclohexylphenol. Through the analysis of one- and two-dimensional spectra, a complete assignment of all proton and carbon resonances can be achieved.
The ¹H NMR spectrum of this compound provides precise information about the chemical environment of the hydrogen atoms. The aromatic region is expected to show three distinct signals corresponding to the protons on the substituted benzene (B151609) ring. By analogy with similarly substituted phenols like 2-bromo-4-methylphenol (B149215) and 2-bromo-4-chlorophenol, the proton chemical shifts can be predicted. beilstein-journals.org The cyclohexyl group will exhibit a series of overlapping multiplets in the aliphatic region of the spectrum.
The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbon attached to the hydroxyl group (C-1) would appear significantly downfield, while the carbon bearing the bromine atom (C-2) would also be influenced by the halogen's electronegativity. Data from related compounds, such as 2-bromo-4-methylphenol, serves as a valuable reference for assigning the aromatic and aliphatic carbon signals. beilstein-journals.orgchemicalbook.com
Predicted NMR Data for this compound
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||
|---|---|---|---|
| Assignment | δ (ppm) | Assignment | δ (ppm) |
| Aromatic H-3 | ~7.3 | Aromatic C-1 (C-OH) | ~150 |
| Aromatic H-5 | ~7.1 | Aromatic C-4 (C-Cyclohexyl) | ~140 |
| Aromatic H-6 | ~6.9 | Aromatic C-3 | ~132 |
| Phenolic OH | 4.5 - 5.5 | Aromatic C-5 | ~129 |
| Cyclohexyl CH | ~2.5 | Aromatic C-6 | ~116 |
| Cyclohexyl CH₂ | 1.2 - 1.9 | Aromatic C-2 (C-Br) | ~110 |
| Cyclohexyl C-1' | ~44 |
Note: Predicted values are based on spectral data for analogous compounds and general chemical shift principles.
Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling networks. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between adjacent protons on the phenyl ring (e.g., H-5 and H-6) and throughout the cyclohexyl ring, confirming their connectivity.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These heteronuclear experiments correlate protons with their directly attached carbons. sdsu.eduyoutube.comyoutube.com An HSQC spectrum would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, such as correlating the aromatic proton at H-3 to the aromatic carbon at C-3.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. sdsu.edu It is particularly useful for identifying quaternary carbons. For instance, the proton at H-6 would show a correlation to the carbon C-4, confirming the position of the cyclohexyl substituent.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups and Intermolecular Interactions
Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. ponder.ing The spectrum of this compound is characterized by several key absorption bands.
The most prominent feature is a broad, strong absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. ponder.inglibretexts.org The broadness of this peak is a direct consequence of intermolecular hydrogen bonding in the sample. Other significant absorptions include C-H stretches for the aromatic ring (typically >3000 cm⁻¹) and the cyclohexyl group (typically <3000 cm⁻¹), aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ range, and the C-Br stretch, which appears in the fingerprint region at lower wavenumbers (500-600 cm⁻¹). libretexts.orgfiveable.me
Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Phenol, H-bonded) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |
| C=C Stretch (Aromatic Ring) | 1400 - 1600 | Medium-Strong |
| C-O Stretch (Phenol) | 1200 - 1260 | Strong |
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. chemguide.co.uklibretexts.org
For this compound (C₁₂H₁₅BrO), the molecular ion peak is a distinctive feature. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the mass spectrum will exhibit two molecular ion peaks of nearly equal intensity at m/z 254 and 256. miamioh.edu The tallest peak in the spectrum is known as the base peak, which corresponds to the most stable fragment ion formed. youtube.comlibretexts.org
Common fragmentation pathways for this molecule would include the loss of the bromine atom, cleavage of the cyclohexyl group, and subsequent rearrangements.
Plausible Mass Fragments for this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 254/256 | [C₁₂H₁₅BrO]⁺ | Molecular Ion (M⁺) |
| 175 | [C₁₂H₁₅O]⁺ | Loss of Br radical |
| 173 | [C₆H₄BrO]⁺ | Loss of cyclohexyl radical |
| 93 | [C₆H₅O]⁺ | Loss of Br and cyclohexyl radicals |
Electronic Absorption and Fluorescence Spectroscopy for Photophysical Property Characterization (applicable to derivatives like phthalocyanines)
While this compound itself does not possess significant photophysical properties in the visible range, it serves as a valuable precursor for synthesizing more complex chromophores, such as phthalocyanines (Pcs). Phthalocyanines are large, aromatic macrocycles known for their intense colors and unique electronic properties. researchgate.net
If this compound were used to create a tetra-substituted phthalocyanine (B1677752) derivative, the resulting compound would exhibit a characteristic electronic absorption spectrum dominated by two main features:
Q-band: An intense absorption in the red/near-infrared region of the spectrum (650-750 nm), responsible for the molecule's characteristic blue-green color. asianpubs.org
Soret (or B) band: A strong absorption in the near-UV region (300-400 nm).
The bulky cyclohexyl substituents would enhance the solubility of the phthalocyanine derivative in organic solvents and could sterically hinder aggregation, a phenomenon that often quenches fluorescence. The fluorescence emission spectrum is typically a mirror image of the Q-band absorption, with a small energy difference known as the Stokes shift. researchgate.net These photophysical properties make such derivatives candidates for applications in photodynamic therapy and materials science.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. libretexts.org A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information.
This analysis would confirm the connectivity and provide precise bond lengths and angles for the entire molecule. It would reveal the conformation of the flexible cyclohexyl ring, which is expected to adopt a stable chair conformation. Furthermore, the crystallographic data would elucidate the details of the intermolecular interactions that govern the crystal packing. nih.gov The primary interaction would be strong hydrogen bonding between the phenolic hydroxyl group of one molecule and the oxygen or bromine atom of a neighboring molecule. The arrangement of molecules in the crystal lattice, influenced by these non-covalent forces, dictates the macroscopic properties of the solid material. nih.govlibretexts.org
Theoretical and Computational Investigations of 2 Bromo 4 Cyclohexylphenol
Quantum Chemical Calculations Using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties and has become an indispensable tool in chemical research for its favorable balance between accuracy and computational cost. For a molecule like 2-Bromo-4-cyclohexylphenol, DFT calculations can provide deep insights into its geometry, stability, and electronic characteristics.
Electronic Structure Analysis and Molecular Orbital Theory
Electronic structure analysis through DFT involves determining the optimal geometric arrangement of atoms and calculating the energies and distributions of the molecule's electrons. This is fundamentally explained by Molecular Orbital (MO) theory, which describes chemical bonding in terms of orbitals that extend over the entire molecule.
Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, stability, and the energy required for electronic excitation. A smaller gap generally implies higher reactivity.
For this compound, the electron-withdrawing nature of the bromine and oxygen atoms, combined with the electron-donating character of the alkyl (cyclohexyl) group, would significantly influence the electron density distribution across the aromatic ring. DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G, can map this distribution and predict key electronic properties. nih.govtandfonline.com
Table 1: Representative Predicted Electronic Properties of this compound (Note: These are illustrative values based on calculations for similar substituted phenols.)
| Property | Predicted Value | Unit |
| HOMO Energy | -8.65 | eV |
| LUMO Energy | -0.45 | eV |
| HOMO-LUMO Gap | 8.20 | eV |
| Dipole Moment | 2.15 | Debye |
| Total Energy | -1850.75 | Hartrees |
Prediction of Spectroscopic Parameters
DFT calculations are highly effective in predicting vibrational frequencies, which directly correlate with experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic positions, a Hessian matrix is constructed, which yields the vibrational modes of the molecule. These predicted spectra are invaluable for interpreting and assigning bands in experimentally obtained data. nih.gov
For this compound, characteristic vibrational modes would include:
O-H stretching: A strong, broad band typically found in the 3200-3600 cm⁻¹ region. nih.gov
Aromatic C-H stretching: Occurring just above 3000 cm⁻¹.
Cyclohexyl C-H stretching: Occurring just below 3000 cm⁻¹.
Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region.
C-Br stretching: A distinctive band in the lower frequency region, typically 500-650 cm⁻¹.
Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) can be used to predict ¹H and ¹³C NMR chemical shifts, providing another layer of comparison between theoretical models and experimental reality. nih.gov
Table 2: Illustrative Predicted vs. Experimental Vibrational Frequencies for Key Modes (Note: Values are representative and demonstrate the typical accuracy of DFT predictions.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
| O-H Stretch | 3450 | 3200 - 3600 |
| Aromatic C-H Stretch | 3085 | 3050 - 3100 |
| Cyclohexyl C-H Stretch (asym) | 2935 | 2920 - 2940 |
| Aromatic C=C Stretch | 1590 | 1580 - 1600 |
| C-O Stretch | 1230 | 1210 - 1260 |
| C-Br Stretch | 610 | 500 - 650 |
Conformational Landscape Analysis
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. escientificpublishers.com For this compound, significant conformational flexibility arises from the rotation of the C-C bond connecting the cyclohexyl ring to the phenol (B47542) ring and the rotation of the hydroxyl group's hydrogen atom.
DFT calculations can be used to explore the potential energy surface (PES) of the molecule. researchgate.net By performing a series of geometry optimizations starting from different initial structures, it is possible to identify the various stable conformers (local minima on the PES) and the transition states that connect them. This analysis reveals the most stable, lowest-energy conformation of the molecule and the energy barriers to rotation between different conformers. For the cyclohexyl group, this would involve determining the relative stability of the chair, boat, and twist-boat forms and their orientation relative to the phenyl ring. researchgate.net
Table 3: Hypothetical Relative Energies of this compound Conformers (Note: Energies are relative to the most stable conformer, designated as 0.00.)
| Conformer Description | Relative Energy (kcal/mol) |
| Cyclohexyl (Chair), OH anti to Cyclohexyl | 0.00 |
| Cyclohexyl (Chair), OH syn to Cyclohexyl | 0.85 |
| Cyclohexyl (Twist-Boat), OH anti | 5.50 |
| Cyclohexyl (Twist-Boat), OH syn | 6.20 |
Computational Modeling of Reaction Mechanisms and Energetics
Beyond static molecular properties, DFT is a cornerstone for investigating the dynamics of chemical reactions. rsc.orgkaist.ac.kr It allows researchers to model the transformation from reactants to products, providing a detailed picture of the reaction mechanism, identifying intermediate species, and calculating the energy changes throughout the process.
Transition State Characterization and Activation Barriers
A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). The transition state is a first-order saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. fiveable.me
Computational methods can locate the precise geometry of a transition state and calculate its energy. uleth.ca A key verification of a true TS is a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. uleth.ca The energy difference between the reactants and the transition state is the activation energy (or activation barrier), which is the primary determinant of the reaction rate according to Transition State Theory (TST). fiveable.mersc.org For a reaction involving this compound, such as electrophilic aromatic substitution, DFT could be used to model the transition state and predict whether substitution is more likely to occur at the ortho or para positions relative to the hydroxyl group. acs.org
Table 4: Example Calculated Energetics for a Hypothetical Reaction (Reaction: Electrophilic nitration of this compound)
| Species | Relative Free Energy (kcal/mol) |
| Reactants (Phenol + NO₂⁺) | 0.00 |
| Transition State (Ortho-attack) | +18.5 |
| Transition State (Para-attack) | +22.1 |
| Product (Ortho-nitrated) | -5.2 |
| Product (Para-nitrated) | -4.8 |
Reaction Coordinate Mapping and Mechanistic Elucidation
To confirm that a calculated transition state correctly connects the intended reactants and products, chemists perform an Intrinsic Reaction Coordinate (IRC) calculation. uni-muenchen.demissouri.edu The IRC is the minimum energy path on the potential energy surface that leads downhill from the transition state towards both the reactant and product minima. scm.commdpi.com
By mapping this path, an IRC calculation provides a step-by-step depiction of the molecular geometry as the reaction progresses. This process is crucial for elucidating the reaction mechanism, as it visualizes the bond-breaking and bond-forming events and confirms the connectivity of stationary points on the potential energy surface. smu.edu Any unexpected deviations or bifurcations in the IRC path can reveal more complex mechanistic details that might not be apparent from analyzing only the stationary points. missouri.edu This detailed mapping provides a comprehensive understanding of the transformation at a molecular level.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies aimed at correlating the structural or physicochemical properties of a series of compounds with their chemical reactivity. For a compound like this compound, a QSRR study would typically involve a set of structurally related phenols to develop a predictive model for a specific reaction, for instance, its antioxidant activity or its behavior in a given chemical transformation.
The development of a QSRR model for this compound and its analogs would begin with the calculation of various molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure and electronic properties. Commonly used descriptors in studies of phenolic compounds include:
Topological descriptors: These describe the atomic connectivity within the molecule, such as the Wiener index or Kier & Hall molecular connectivity indices.
Geometric descriptors: These relate to the three-dimensional structure of the molecule, including molecular surface area and volume.
Quantum-chemical descriptors: Derived from quantum mechanical calculations, these provide insights into the electronic properties of the molecule. Key descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges. researchgate.netresearchgate.net
Once these descriptors are calculated for a series of related phenols, a mathematical model is constructed using statistical methods like Multiple Linear Regression (MLR) to establish a relationship between the descriptors and the observed reactivity. For example, a hypothetical QSRR model for the antioxidant activity of a series of substituted phenols might take the form of the following equation:
Antioxidant Activity = c0 + c1(HOMO Energy) + c2(Dipole Moment) + c3(Molecular Surface Area)
Where c0, c1, c2, and c3 are coefficients determined by the regression analysis. Such a model could then be used to predict the reactivity of this compound.
To illustrate the data that would be generated in a QSRR study, the following interactive table presents hypothetical calculated descriptors for a series of substituted phenols, including this compound.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) | Molecular Surface Area (Ų) | Predicted Reactivity (Arbitrary Units) |
| Phenol | -8.50 | 1.50 | 1.70 | 100.5 | 5.2 |
| 4-Bromophenol | -8.65 | 1.35 | 2.15 | 115.2 | 6.8 |
| 4-Cyclohexylphenol (B75765) | -8.40 | 1.60 | 1.80 | 180.7 | 4.5 |
| This compound | -8.55 | 1.45 | 2.30 | 195.4 | 6.1 |
| 2,4-Dibromophenol | -8.75 | 1.25 | 2.50 | 129.9 | 7.5 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing detailed insights into their conformational dynamics and intermolecular interactions. An MD simulation of this compound would model the movement of its atoms over time, governed by a set of equations that describe the forces between them.
A typical MD simulation setup for this compound would involve placing the molecule in a simulation box, often filled with a solvent such as water to mimic physiological conditions. The interactions between the atoms would be described by a force field, such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom), which is commonly used for organic molecules. nih.gov The simulation would then proceed by integrating Newton's equations of motion, allowing the system to evolve over a period of nanoseconds or even microseconds.
From the resulting trajectory, a wealth of information can be extracted about the dynamic behavior and interactions of this compound:
Conformational Analysis: The simulation would reveal the preferred three-dimensional structures of the molecule and the flexibility of the cyclohexyl ring and the hydroxyl group.
Solvation and Hydrogen Bonding: In a water environment, the simulation would show how water molecules arrange themselves around the phenol, forming a solvation shell. tandfonline.com The dynamics of hydrogen bond formation and breaking between the phenolic hydroxyl group and surrounding water molecules could be analyzed in detail.
Interactions with Biomolecules: this compound could also be simulated in the presence of a biological macromolecule, such as a protein, to study potential binding modes and interactions that might underlie a biological effect.
The following interactive table summarizes typical parameters that would be defined for a molecular dynamics simulation of this compound in a water solvent.
| Parameter | Value | Description |
| Force Field | OPLS-AA | A set of parameters to describe the potential energy of the system. |
| Solvent | Water (e.g., TIP3P model) | The medium in which the molecule is simulated. |
| Ensemble | NPT (Isothermal-isobaric) | Simulation conditions where the number of particles, pressure, and temperature are kept constant. |
| Temperature | 300 K | The temperature at which the simulation is run, typically close to room temperature. |
| Pressure | 1 atm | The pressure at which the simulation is run. |
| Simulation Time | 100 ns | The duration of the simulation. |
| Time Step | 2 fs | The small time interval at which the equations of motion are integrated. |
Note: The parameters in this table are typical for such simulations and are for illustrative purposes.
Applications of 2 Bromo 4 Cyclohexylphenol in Advanced Materials and Chemical Synthesis
Precursor in the Synthesis of Complex Organic Architectures
The bifunctional nature of 2-Bromo-4-cyclohexylphenol, possessing both a nucleophilic hydroxyl group and a reactive carbon-bromine bond, positions it as a candidate for constructing larger, complex molecular frameworks.
Calixarene (B151959) Chemistry and Cyclic Oligomer Synthesis
Calixarenes are macrocyclic compounds formed from the condensation of phenols with aldehydes. researchgate.net The synthesis of these cup-shaped molecules traditionally involves p-substituted phenols. While there is no specific literature detailing the use of this compound in the direct synthesis of calixarenes, its structural motifs are relevant to this class of compounds. The p-cyclohexyl group could serve as the bulky lower-rim substituent typical in many calixarenes, while the ortho-bromo position offers a site for post-synthesis modification of a calixarene structure. Such modifications are crucial for creating calixarenes with tailored host-guest properties for applications in sensing and separation. researchgate.netnih.govnih.gov
Phthalocyanine (B1677752) Derivatives and Metallophthalocyanine Complexes for Advanced Materials
Phthalocyanines are large, aromatic macrocycles widely used as dyes, pigments, and in materials science. researchgate.net Their properties can be tuned by adding substituents to their periphery. A common synthetic route involves the nucleophilic substitution of reactive groups on a phthalonitrile (B49051) precursor with other molecules. For instance, 4-cyclohexylphenol (B75765) has been used to create bulky cyclohexylphenoxy groups on the phthalocyanine macrocycle, which enhances solubility and influences the electronic properties of the resulting metal complexes. researchgate.net
Although direct synthesis using this compound is not explicitly described, its parent compound, 4-cyclohexylphenol, serves as a precursor in forming phthalonitrile derivatives. This process involves the reaction of 4-cyclohexylphenol with compounds like 4-bromo-5-nitrobenzene-1,2-dinitrile. researchgate.net The resulting substituted phthalonitriles can then undergo cyclotetramerization to form octasubstituted phthalocyanines. The introduction of bulky cyclohexyl groups is known to improve the solubility of these complexes in organic solvents, which is a critical factor for their application in catalysis and nanomaterials. researchgate.net
Table 1: Representative Phthalocyanine Synthesis Precursors
| Precursor 1 | Precursor 2 | Resulting Moiety on Phthalocyanine |
|---|
This table illustrates the use of the parent compound, 4-cyclohexylphenol, in phthalocyanine synthesis, suggesting a potential pathway for derivatives.
Scaffold for the Construction of Polymeric Materials (e.g., as a monomer or functional group)
Phenolic compounds are fundamental monomers in the synthesis of polymers like novolacs and resols. The hydroxyl group of this compound could participate in condensation polymerization. Furthermore, the bromine atom provides a reactive handle for other polymerization techniques or for post-polymerization modification. nih.gov For example, the bromine atom could be utilized in cross-coupling reactions to create polymer backbones or to graft side chains onto existing polymers, thereby modifying their thermal and mechanical properties. The bulky cyclohexyl group would likely impart increased rigidity and a higher glass transition temperature to the resulting polymer.
Building Block for the Development of Functional Organic Molecules
In synthetic organic chemistry, molecules with multiple, orthogonally reactive functional groups are termed "building blocks" as they allow for the stepwise and controlled construction of more complex molecules. researchgate.netwikipedia.org this compound fits this description perfectly. The phenolic hydroxyl group can undergo etherification, esterification, or O-arylation, while the bromo-substituent is amenable to a wide range of transformations, most notably metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This dual reactivity allows it to serve as a versatile starting material for creating a diverse library of compounds for applications in medicinal chemistry and materials science. lifechemicals.com
Industrial Relevance as a Chemical Intermediate
The industrial applications of this compound are not well-documented. However, its parent compound, 4-cyclohexylphenol, is recognized as a valuable intermediate in several industrial sectors. It is used in the manufacturing of dyes, resins, and as a stabilizer in plastics and rubber. Given this context, this compound could potentially serve as a more specialized intermediate where the bromine atom is necessary for subsequent synthetic steps, for example, in the production of certain agrochemicals or pharmaceuticals where a specific substitution pattern is required.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-Cyclohexylphenol |
| 4-bromo-5-nitrobenzene-1,2-dinitrile |
| Calixarene |
Environmental Fate and Abiotic Degradation Pathways of Brominated Phenols
Photochemical Transformation Mechanisms
Photochemical transformation, or photolysis, is a significant degradation pathway for many organic compounds in the aquatic environment, initiated by the absorption of solar radiation. For brominated phenols, this process can lead to the cleavage of the carbon-bromine bond, a critical step in their degradation. The absorption of light energy can excite the molecule to a higher energy state, leading to the formation of reactive intermediates such as phenoxyl radicals and hydroxyl adducts.
The initial step in the photolysis of many substituted phenols is the formation of a triplet excited state, which can then undergo further reactions. In the case of phenyl-substituted phenols, aryloxyl radicals are formed through a biphotonic process involving this triplet state. rsc.org For phenolate (B1203915) ions in the presence of oxygen, these radicals can also be formed from the singlet excited state. rsc.org
Studies on various substituted phenols have shown that the presence of different functional groups and the composition of the surrounding medium, such as the presence of natural photosensitizers like dissolved organic matter (DOM), can significantly influence the photochemical process. For instance, the degradation rates of some substituted phenols have been observed to be influenced by pH and the presence of inorganic salts and transition metal ions.
The quantum yield, a measure of the efficiency of a photochemical reaction, is a key parameter in assessing the rate of photolysis. While specific quantum yield data for 2-Bromo-4-cyclohexylphenol is not available, studies on related compounds provide insight into the potential range of values.
Table 1: Illustrative Photolysis Quantum Yields for Substituted Phenols in Water This table presents hypothetical quantum yield ranges for this compound based on data for other substituted phenols to illustrate potential photochemical reactivity. Actual values would require experimental determination.
| Compound | Wavelength (nm) | Quantum Yield (Φ) | Conditions |
| This compound | > 290 | 0.001 - 0.05 | Aqueous solution, simulated sunlight |
| 4-Bromophenol | 254 | ~ 0.1 | Aqueous solution, UV irradiation |
| 2,4-Dichlorophenol | > 290 | 0.002 - 0.01 | Aqueous solution, natural sunlight |
Chemical Oxidation and Reduction Pathways in Environmental Contexts
Chemical oxidation is a primary abiotic degradation pathway for phenolic compounds in the environment, largely driven by reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and ozone (O3).
Oxidation by Hydroxyl Radicals: Hydroxyl radicals are highly reactive and non-selective oxidants present in sunlit surface waters and the atmosphere. They react rapidly with aromatic compounds like phenols. The reaction of •OH with phenols can proceed via two main pathways: addition to the aromatic ring to form a hydroxylated adduct, or abstraction of the phenolic hydrogen to form a phenoxyl radical. For substituted phenols, the second-order rate constants for their reaction with hydroxyl radicals are typically high, often in the range of 10^9 to 10^10 M⁻¹s⁻¹. researchgate.netresearchgate.net
Table 2: Second-Order Rate Constants for the Reaction of Hydroxyl Radicals with Phenol (B47542) and Substituted Phenols
| Compound | Rate Constant (kOH) (M⁻¹s⁻¹) | pH | Temperature (°C) |
| Phenol | 1.4 x 10¹⁰ | 7 | 25 |
| 4-Chlorophenol | 1.5 x 10¹⁰ | 7 | 25 |
| 2,4-Dichlorophenol | 3.8 x 10¹⁰ | Not Specified | Not Specified |
| 2,4,6-Trichlorophenol | 2.0 x 10⁹ | 7 | 25 |
Oxidation by Ozone: Ozonation is another important oxidative process, particularly in water treatment. Ozone can react directly with the non-dissociated phenolic molecule or, more rapidly, with the dissociated phenolate ion. The rate of ozonation is therefore highly pH-dependent, increasing significantly with increasing pH as the concentration of the more reactive phenolate ion increases. Studies on chlorophenols have shown that second-order rate constants can increase by several orders of magnitude as the pH rises. nih.gov
Table 3: Ozonation Rate Constants for Chlorinated Phenols at Different pH Values
| Compound | pH | Overall Rate Constant (kO3) (M⁻¹s⁻¹) |
| 4-Chlorophenol | 2 | 1.3 x 10³ |
| 4-Chlorophenol | 10 | 2.5 x 10⁹ |
| 2,4-Dichlorophenol | 2 | 1.0 x 10³ |
| 2,4-Dichlorophenol | 10 | 1.0 x 10⁹ |
Reduction Pathways: Under anaerobic conditions, such as in sediments and groundwater, reductive dehalogenation can be a significant degradation pathway for halogenated organic compounds. This process involves the removal of a halogen atom and its replacement with a hydrogen atom. Studies on brominated phenols have demonstrated that they can undergo reductive debromination under iron-reducing, sulfidogenic, and methanogenic conditions. nih.govasm.org For instance, 2-bromophenol (B46759) can be debrominated to phenol. nih.govasm.org Debromination rates have been observed to be higher under methanogenic conditions compared to sulfate-reducing or iron-reducing conditions. nih.govasm.org
Hydrolytic Stability and Transformation Kinetics
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For many organic compounds, hydrolysis can be a significant abiotic degradation pathway. The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts.
For halogenated aromatic compounds, the carbon-halogen bond is generally resistant to hydrolysis under typical environmental conditions. The hydrolysis of such compounds is often very slow, with half-lives that can exceed one year. nih.gov The rate of hydrolysis is pH-dependent and can be catalyzed by both acids and bases. cornell.edu However, for many substituted phenols, neutral hydrolysis is often the dominant mechanism around a neutral pH.
Due to the stability of the aryl-bromide bond, this compound is expected to be relatively stable to hydrolysis. Significant degradation via this pathway would likely only occur under extreme pH and temperature conditions, which are not typical of most natural environments.
Table 4: Estimated Hydrolysis Half-lives for Halogenated Phenols at 25°C This table presents estimated half-life ranges for this compound based on general data for halogenated phenols to illustrate potential hydrolytic stability. Actual values would require experimental determination.
| pH | Half-life (t₁/₂) |
| 4 | > 1 year |
| 7 | > 1 year |
| 9 | > 1 year |
Future Research Directions and Emerging Trends in 2 Bromo 4 Cyclohexylphenol Chemistry
Development of Sustainable and Atom-Economical Synthetic Routes
The traditional synthesis of 2-Bromo-4-cyclohexylphenol typically involves a two-step process: the Friedel-Crafts alkylation of phenol (B47542) with cyclohexene (B86901) to form 4-cyclohexylphenol (B75765), followed by electrophilic bromination. While effective, these methods often rely on harsh catalysts, chlorinated solvents, and can generate significant waste, exhibiting poor atom economy. Future research is critically aimed at developing more sustainable and atom-economical alternatives.
Key Research Thrusts:
Green Catalysis for Alkylation: The initial alkylation step is a prime target for improvement. Traditional catalysts like sulfuric or phosphoric acid can be replaced with solid acid catalysts such as zeolites, ion-exchange resins, or acid-treated clays. unive.it These heterogeneous catalysts are reusable, reduce corrosive waste streams, and can offer higher selectivity for the desired para-substituted product, 4-cyclohexylphenol. unive.it
Alternative Brominating Agents: The use of elemental bromine (Br₂) presents safety and environmental hazards. Future routes will likely focus on milder and more efficient brominating agents. A promising approach involves the in situ generation of electrophilic bromine. For instance, protocols using a combination of hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) in greener solvents like ethanol (B145695) have been developed for the synthesis of bromophenols. nih.govrsc.orgrsc.org This method is rapid, occurs at ambient temperature, and produces water as the primary byproduct, significantly improving the process's environmental footprint. nih.govrsc.orgrsc.org
Maximizing Atom Economy: Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. Addition reactions are inherently 100% atom-economical. While the synthesis of this compound involves substitution reactions, which are less economical, the choice of reagents can drastically impact waste generation.
| Reaction Type | Traditional Reagents | Sustainable Alternatives | Key Advantages of Alternatives |
| Alkylation | H₂SO₄, AlCl₃ | Zeolites, Ion-Exchange Resins | Reusability, Reduced Corrosion, Higher Selectivity |
| Bromination | Br₂ in CCl₄ or CH₂Cl₂ | H₂O₂/HBr in Ethanol, N-Bromosuccinimide (NBS) | Safer Reagents, Water as Byproduct, Milder Conditions |
Exploration of Novel Catalytic Applications for its Derivatives
The structural features of this compound make its derivatives attractive candidates for applications in catalysis. The phenolic hydroxyl group can be deprotonated to form a phenoxide, a potent ligand for metal centers. The electronic properties of the aromatic ring, modulated by the electron-withdrawing bromine atom and the electron-donating alkyl group, along with the steric bulk of the cyclohexyl moiety, can be fine-tuned to influence the activity and selectivity of a metal catalyst.
Potential Catalytic Roles:
Ligands for Cross-Coupling Reactions: Derivatives of this compound could be developed as ligands for transition metal catalysts (e.g., Palladium, Nickel, Copper) used in cross-coupling reactions. The combination of steric hindrance from the cyclohexyl group and specific electronic effects could lead to catalysts with enhanced stability and selectivity for the synthesis of complex organic molecules.
Organocatalysis: The phenolic group itself can participate in hydrogen bonding, making derivatives of this compound potential organocatalysts for various transformations. Chiral versions of the cyclohexyl ring or the addition of other chiral centers could enable asymmetric catalysis.
Antioxidant and Enzyme Inhibition Activity: Bromophenols are known to possess significant biological activity, including antioxidant and enzyme-inhibiting properties. mdpi.comnih.govnih.govnih.gov Research has shown that bromophenol derivatives can be potent inhibitors of enzymes like acetylcholinesterase (AChE). nih.govnih.govdntb.gov.ua Future work could focus on synthesizing and screening a library of this compound derivatives to optimize these activities for potential therapeutic applications.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch flask, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and seamless scalability. polimi.itthieme-connect.de The synthesis of this compound, particularly the exothermic and rapid bromination step, is an ideal candidate for adaptation to flow chemistry platforms.
Future Implementation:
Telescoped Synthesis: A key advantage of flow chemistry is the ability to "telescope" multiple reaction steps into a single, continuous sequence without isolating intermediates. A future automated platform could integrate the initial acid-catalyzed alkylation of phenol with cyclohexene directly into a bromination module. The output stream from the first reactor would be mixed with a stream of the brominating agent before entering a second reactor to yield the final product.
Enhanced Safety with Hazardous Reagents: Halogenation reactions using reagents like elemental bromine can be hazardous on a large scale due to toxicity and reactivity. rsc.org Flow reactors utilize very small reaction volumes at any given time, drastically minimizing the risk of runaway reactions and improving the safety profile for handling hazardous chemicals. polimi.itrsc.org
Process Optimization: Automated flow systems allow for rapid screening of reaction parameters such as temperature, pressure, residence time, and reagent stoichiometry. This enables the rapid optimization of reaction conditions to maximize yield and minimize byproduct formation, a task that is significantly more time-consuming in batch synthesis.
| Parameter | Batch Synthesis | Flow Chemistry | Advantage in Flow |
| Safety | High risk with large volumes of hazardous reagents. | Small reaction volume minimizes risk. | Significantly improved process safety. |
| Heat Transfer | Limited by surface-area-to-volume ratio. | Excellent heat exchange due to high surface area. | Precise temperature control, prevention of hotspots. |
| Scalability | Challenging; requires re-optimization. | Achieved by running the system for longer. | Predictable and linear scale-up. |
| Integration | Requires isolation of intermediates. | Multiple steps can be connected ("telescoped"). | Increased efficiency and reduced waste. |
Advanced Computational Design and Prediction of New this compound Derivatives with Desired Properties
Computational chemistry provides powerful tools for predicting the properties of molecules before they are synthesized, saving significant time and resources. Methods like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling can be applied to the this compound scaffold to design new derivatives with tailored properties. acs.orgnih.govacs.org
Computational Research Areas:
Property Prediction: Computational models can accurately predict key physicochemical properties such as pKa, bond dissociation energies (BDEs), and electronic structure. acs.orgresearchgate.net For example, predicting the O-H BDE is crucial for designing derivatives with enhanced antioxidant capabilities, as this value relates to the molecule's ability to scavenge free radicals. nih.gov
Virtual Screening: By computationally modifying the this compound structure—for instance, by adding other functional groups or altering the substitution pattern—researchers can create a virtual library of thousands of derivatives. These virtual compounds can then be screened for desired properties, such as binding affinity to a specific enzyme target or optimal electronic properties for a catalytic application.
Reaction Mechanism Elucidation: Computational studies can be used to model the reaction pathways for the synthesis and potential catalytic cycles of this compound derivatives. This insight can help in optimizing reaction conditions and designing more efficient catalysts.
Investigation into Supramolecular Assembly and Self-Organization of this compound Based Molecules
Supramolecular chemistry focuses on the design of complex, ordered structures held together by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. aceec.ac.in The structure of this compound contains all the necessary elements to participate in sophisticated self-assembly processes.
Emerging Trends in Supramolecular Design:
Hydrogen Bonding and π-Stacking: The phenolic -OH group is a strong hydrogen bond donor and acceptor, while the aromatic ring can participate in π-π stacking interactions. aceec.ac.in These forces can direct the molecules to self-assemble into well-defined one-, two-, or three-dimensional networks.
Influence of Functional Groups: The bulky cyclohexyl group will play a critical role in the molecular packing, potentially leading to the formation of porous materials or liquid crystalline phases. The bromine atom can participate in halogen bonding, a highly directional non-covalent interaction that is increasingly used as a tool for crystal engineering and the design of functional materials. ump.edu.pl
Functional Materials: By carefully designing derivatives, it is conceivable to create novel materials based on the self-organization of this scaffold. Potential applications include the development of molecular sensors, where the binding of a target analyte disrupts the supramolecular assembly, leading to a detectable signal (e.g., a change in fluorescence). Furthermore, the formation of self-assembled gels or porous solids could lead to new materials for separation science or controlled-release applications. nih.gov
Q & A
Basic Questions
Q. What are the key considerations for optimizing the synthesis of 2-Bromo-4-cyclohexylphenol to ensure high yield and purity?
- Methodological Answer :
- Reaction Conditions : Use stoichiometric control of brominating agents (e.g., NBS or Br₂) and cyclohexylation reagents. Monitor temperature (typically 0–25°C) to avoid side reactions like over-bromination.
- Catalysts : Employ Lewis acids (e.g., FeCl₃) to enhance regioselectivity for the phenolic hydroxyl group.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures can isolate the product. Validate purity via HPLC or TLC.
- References : Similar protocols for bromophenol derivatives are described in synthetic workflows for structurally related compounds .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Identify the aromatic proton environment (e.g., deshielded protons near bromine and cyclohexyl groups) and carbon shifts (e.g., C-Br ~105–110 ppm).
- IR Spectroscopy : Confirm phenolic O-H stretch (~3200–3600 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹).
- Mass Spectrometry : Look for molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
- Validation : Cross-reference with databases like NIST Chemistry WebBook for analogous bromophenols .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SCXRD) resolve the crystal structure of this compound, and what challenges arise during refinement?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion. Collect ≥95% completeness in reciprocal space.
- Structure Solving : Software like SHELXT can auto-determine space groups and initial atom positions.
- Refinement Challenges : Address disorder in cyclohexyl groups using restraints (e.g., DFIX in SHELXL ). Monitor R factors (e.g., R₁ < 0.05 for high quality) and ensure data-to-parameter ratios >10:1 to avoid overfitting .
Q. What computational methods (e.g., DFT) are suitable for modeling the electronic properties of this compound, and how do basis set choices impact accuracy?
- Methodological Answer :
- DFT Settings : Use the B3LYP hybrid functional with dispersion corrections (e.g., D3BJ) and split-valence basis sets (e.g., 6-311++G(d,p) for bromine).
- Property Analysis : Calculate HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges to predict reactivity.
- Validation : Compare optimized geometries with SCXRD bond lengths/angles. Basis sets with polarization functions (e.g., cc-pVTZ) improve accuracy for halogens .
Q. How should researchers address contradictions between experimental data (e.g., NMR vs. XRD) when confirming the structure of this compound?
- Methodological Answer :
- Cross-Validation : Re-examine sample purity (e.g., via melting point or HPLC). Ensure NMR solvents do not induce conformational changes.
- Data Reprocessing : Check XRD data for twinning or missed symmetry (e.g., using PLATON’s ADDSYM). For NMR, confirm assignments via 2D techniques (COSY, HSQC).
- Case Study : Contradictions in similar compounds were resolved by iterative refinement and multi-technique validation .
Q. What safety protocols are critical when handling this compound, given its potential toxicity and reactivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
